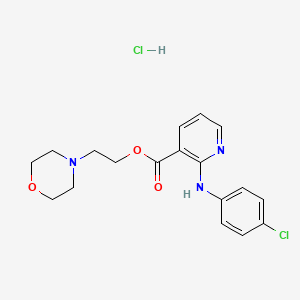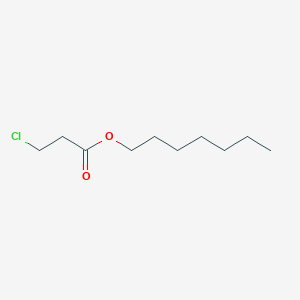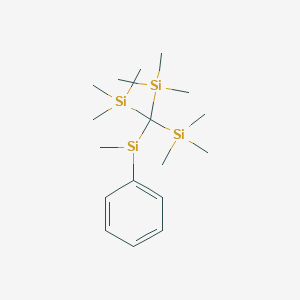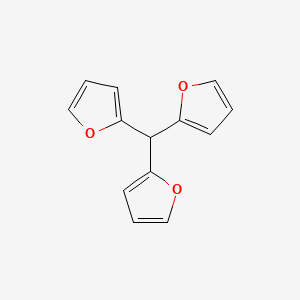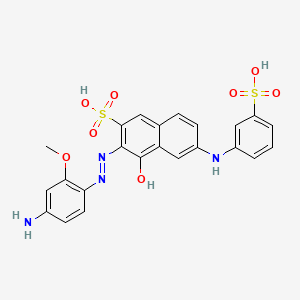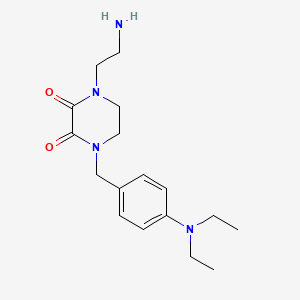![molecular formula C11H14Cl4 B14454048 9-Chloro-9-(trichloroethenyl)bicyclo[6.1.0]nonane CAS No. 72853-10-2](/img/structure/B14454048.png)
9-Chloro-9-(trichloroethenyl)bicyclo[6.1.0]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Chloro-9-(trichloroethenyl)bicyclo[610]nonane is a chemical compound that belongs to the class of bicyclic compounds It consists of a bicyclo[610]nonane framework with a chlorine atom and a trichloroethenyl group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-9-(trichloroethenyl)bicyclo[6.1.0]nonane can be achieved through several synthetic routes. One common method involves the reaction of bicyclo[6.1.0]nonane with trichloroethylene in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
9-Chloro-9-(trichloroethenyl)bicyclo[6.1.0]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or chlorinated derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated oxides, while reduction can produce dechlorinated bicyclic compounds.
Applications De Recherche Scientifique
9-Chloro-9-(trichloroethenyl)bicyclo[6.1.0]nonane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 9-Chloro-9-(trichloroethenyl)bicyclo[6.1.0]nonane involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[6.1.0]nonane: A structurally similar compound without the chlorine and trichloroethenyl groups.
9-Chloro-9-(dichloroethenyl)bicyclo[6.1.0]nonane: A related compound with one less chlorine atom in the trichloroethenyl group.
9-Bromo-9-(trichloroethenyl)bicyclo[6.1.0]nonane: A brominated analogue of the compound.
Uniqueness
9-Chloro-9-(trichloroethenyl)bicyclo[6.1.0]nonane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
72853-10-2 |
|---|---|
Formule moléculaire |
C11H14Cl4 |
Poids moléculaire |
288.0 g/mol |
Nom IUPAC |
9-chloro-9-(1,2,2-trichloroethenyl)bicyclo[6.1.0]nonane |
InChI |
InChI=1S/C11H14Cl4/c12-9(10(13)14)11(15)7-5-3-1-2-4-6-8(7)11/h7-8H,1-6H2 |
Clé InChI |
LGGMQJVNMIWJJU-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2C(C2(C(=C(Cl)Cl)Cl)Cl)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




